N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]pentanamide
Overview
Description
N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]pentanamide is a useful research compound. Its molecular formula is C20H21ClN2O2 and its molecular weight is 356.8 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-chlorophenyl)-N-[3-(pentanoylamino)phenyl]acrylamide is 356.1291556 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis of Novel Compounds : Some studies focus on synthesizing new derivatives of acrylamide compounds, including those with chlorophenyl groups, which have shown potential for various applications. For instance, benzenesulfonamide derivatives have been synthesized, showing promising in vitro antitumor activity (Fahim & Shalaby, 2019).
Polymerization and Material Science
- Development of Polymers : Acrylamide monomers with specific functional groups are used to synthesize polymers with unique properties. For example, the synthesis of homopolymers with controlled molecular weights through RAFT polymerization, where the properties can be influenced by factors like pH and salt concentration (Jiang et al., 2014).
- Application in Biomimetic Polymerization : Acrylamide derivatives have been employed in biomimetic polymerization processes, such as the polymerization of acrylamide with hydrogen peroxide catalyzed by water-soluble iron(III) porphyrin, yielding high molecular weight polyacrylamide (Angrish & Chauhan, 2004).
Chemical and Biochemical Studies
- Exploration in Biochemical Applications : Studies like the use of acrylamide as a quencher in fluorescence studies of protein conformational changes highlight its biochemical applications (Eftink & Ghiron, 1976).
- Investigation of Safety and Usage : Reviews on acrylamide's chemistry, biochemistry, and safety provide comprehensive insights into its applications and potential risks, especially in food and industrial processes (Friedman, 2003).
Advanced Applications
Innovative Use in Corrosion Inhibition : Novel acrylamide derivatives have been explored for their potential as corrosion inhibitors, showcasing the chemical versatility and practical applications of these compounds (Abu-Rayyan et al., 2022).
Photocrosslinking and Polymer Chemistry : Research on photocrosslinking properties of polyacrylamides with bromo-substituted pendant cinnamoyl moieties illustrates the application in creating light-sensitive polymers, which can be used in various technological and industrial contexts (Selvam et al., 2005).
Properties
IUPAC Name |
N-[3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]pentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-2-3-7-19(24)22-17-5-4-6-18(14-17)23-20(25)13-10-15-8-11-16(21)12-9-15/h4-6,8-14H,2-3,7H2,1H3,(H,22,24)(H,23,25)/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPVTXMOTDUUIO-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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